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Compound of Interest

Compound Name: 2-Iodo-4-methyl-6-nitrophenol

Cat. No.: B1268069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and expected spectral data

for 2-Iodo-4-methyl-6-nitrophenol (C₇H₆INO₃, Molecular Weight: 279.03 g/mol ), a substituted

phenol of interest in various chemical and pharmaceutical research domains.[1] Due to the

limited availability of published experimental spectra for this specific compound, this document

focuses on predicted data derived from analogous compounds and computational models,

alongside standardized experimental protocols for acquiring such data.

Predicted Spectral Data
The following tables summarize the anticipated spectral data for 2-Iodo-4-methyl-6-
nitrophenol based on analysis of structurally related compounds and established

spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift
(δ, ppm)

Multiplicity
Number of
Protons

Assignment Rationale

~10.5 - 11.0 Singlet 1H Phenolic -OH

The phenolic

proton is

expected to be a

broad singlet and

significantly

downfield due to

intramolecular

hydrogen

bonding with the

ortho-nitro group

and the

deshielding

effect of the

aromatic ring.

~8.0 - 8.2
Doublet (J ≈ 2-3

Hz)
1H Ar-H (H-5)

This aromatic

proton is ortho to

the iodine and

meta to the nitro

group. The

electron-

withdrawing

nature of both

groups will cause

a significant

downfield shift. It

will appear as a

doublet due to

coupling with H-

3.

~7.5 - 7.7 Doublet (J ≈ 2-3

Hz)

1H Ar-H (H-3) This aromatic

proton is ortho to

the nitro group

and meta to the

iodine. The
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strong

deshielding from

the nitro group

will result in a

downfield shift. It

will appear as a

doublet due to

coupling with H-

5.

~2.4 - 2.5 Singlet 3H Methyl (-CH₃)

The methyl

group protons

are attached to

the aromatic ring

and will appear

as a singlet in

the typical

benzylic proton

region.

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift (δ, ppm) Carbon Assignment Rationale

~155 - 160 C-1 (C-OH)

The carbon bearing the

hydroxyl group is expected to

be significantly deshielded.

~140 - 145 C-6 (C-NO₂)

The carbon attached to the

electron-withdrawing nitro

group will be downfield.

~138 - 142 C-4 (C-CH₃)
The carbon with the methyl

substituent.

~135 - 140 C-5

Aromatic CH, deshielded by

adjacent iodine and nitro

group.

~120 - 125 C-3
Aromatic CH, deshielded by

the adjacent nitro group.

~85 - 90 C-2 (C-I)

The carbon bonded to iodine is

expected to be significantly

upfield due to the "heavy atom

effect".

~20 - 22 -CH₃
The methyl carbon will appear

in the typical alkyl region.

Infrared (IR) Spectroscopy
Predicted FT-IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3200 - 3400 (broad) O-H stretch
Phenolic -OH (intramolecular

H-bonding)

3000 - 3100 C-H stretch Aromatic C-H

2850 - 3000 C-H stretch Methyl -CH₃

~1600, ~1470 C=C stretch Aromatic ring

1520 - 1560 (strong) N=O asymmetric stretch Nitro group (-NO₂)

1340 - 1380 (strong) N=O symmetric stretch Nitro group (-NO₂)

1200 - 1300 C-O stretch Phenolic C-O

~880 C-I stretch Aryl-Iodide

~820 C-H out-of-plane bend
1,2,4,6-tetrasubstituted

benzene

Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z Fragment Description

279 [C₇H₆INO₃]⁺• Molecular ion (M⁺•)

262 [C₇H₅INO₂]⁺• Loss of -OH radical

233 [C₇H₆IO]⁺ Loss of -NO₂ radical

152 [C₇H₆O₃]⁺ Loss of I• radical

127 [I]⁺ Iodine cation

106 [C₇H₆O]⁺• Loss of I• and -NO₂

91 [C₇H₇]⁺ Tropylium ion (rearrangement)

Experimental Protocols
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The following are detailed, generalized methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-Iodo-4-methyl-6-nitrophenol.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts to 0 ppm.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample

height is adequate for the spectrometer's detector (typically 4-5 cm).

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-

noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique

carbon atom. A larger number of scans is typically required due to the low natural

abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.
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Phase correct the spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Place a small amount of the solid 2-Iodo-4-methyl-6-nitrophenol sample directly onto the

ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio. The spectrum is usually recorded in the mid-infrared range (4000-400

cm⁻¹).

Data Processing:

The resulting spectrum is typically displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)
Sample Introduction:
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For a volatile and thermally stable compound like 2-Iodo-4-methyl-6-nitrophenol, direct

insertion probe or gas chromatography (GC) can be used for sample introduction into the

mass spectrometer.

If using a direct insertion probe, a small amount of the sample is placed in a capillary tube

at the end of the probe, which is then inserted into the ion source.

If using GC-MS, the sample is first dissolved in a volatile solvent and injected into the GC,

where it is vaporized and separated before entering the mass spectrometer.

Ionization (Electron Ionization - EI):

In the ion source, the gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV).

This causes the molecules to ionize, forming a molecular ion (M⁺•), and to fragment into

smaller, characteristic charged species.

Mass Analysis and Detection:

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The separated ions are detected, and their abundance is recorded, generating a mass

spectrum which is a plot of relative intensity versus m/z.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the

predicted fragmentation pathway in mass spectrometry.
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Caption: Workflow for the spectroscopic characterization of 2-Iodo-4-methyl-6-nitrophenol.
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Caption: Predicted major fragmentation pathway for 2-Iodo-4-methyl-6-nitrophenol in EI-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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